
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is an organic compound that features a benzamide core with a bromomethyl group at the 4-position and a hydroxyphenyl group at the N-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- typically involves the bromination of a benzamide precursor. One common method is the bromination of 4-methylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The benzamide core can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of amines or other reduced benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- serves as a versatile intermediate for the preparation of various functionalized compounds. Its bromomethyl group allows for further functionalization through substitution reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of bioactive molecules. Its structural features allow for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.
Industry
In the material science industry, Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- can be used in the development of advanced materials with specific properties. For example, it can be incorporated into polymers or coatings to impart desired characteristics such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 4-methyl-N-(4-hydroxyphenyl)-: Lacks the bromine atom, making it less reactive in substitution reactions.
Benzamide, 4-(chloromethyl)-N-(4-hydroxyphenyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Benzamide, 4-(iodomethyl)-N-(4-hydroxyphenyl)-: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
Uniqueness
Benzamide, 4-(bromomethyl)-N-(4-hydroxyphenyl)- is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate for various synthetic applications, offering versatility in functionalization and modification.
Eigenschaften
CAS-Nummer |
89519-12-0 |
|---|---|
Molekularformel |
C14H12BrNO2 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
4-(bromomethyl)-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-9-10-1-3-11(4-2-10)14(18)16-12-5-7-13(17)8-6-12/h1-8,17H,9H2,(H,16,18) |
InChI-Schlüssel |
UCYXFNDDFZDWTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14396354.png)

![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)


![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
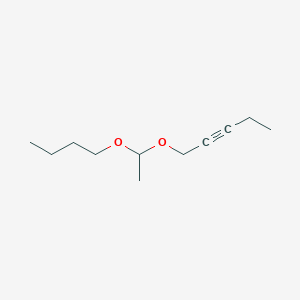
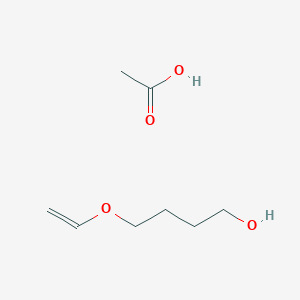
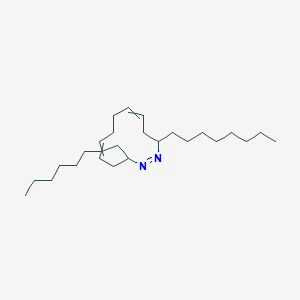
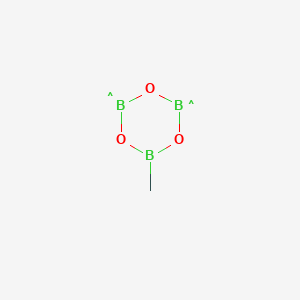
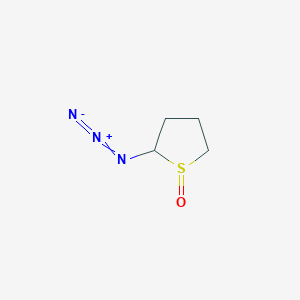

![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)
